Tert-butyl 3-(cyclobutylamino)piperidine-1-carboxylate
Overview
Description
Tert-butyl 3-(cyclobutylamino)piperidine-1-carboxylate: is a chemical compound with the molecular formula C14H26N2O2 and a molecular weight of 254.37 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a cyclobutylamino group and a tert-butyl ester group. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(cyclobutylamino)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with cyclobutylamine and tert-butyl chloroformate. The reaction is usually carried out under anhydrous conditions and in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-(cyclobutylamino)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles, solvents like dichloromethane or tetrahydrofuran.
Major Products Formed:
Oxidation: Oxidized derivatives with functional groups such as ketones or carboxylic acids.
Reduction: Reduced derivatives with alcohol or amine functional groups.
Substitution: Substituted products with different ester or amide groups.
Scientific Research Applications
Tert-butyl 3-(cyclobutylamino)piperidine-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 3-(cyclobutylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved in its mechanism of action are still under investigation, and further research is needed to fully elucidate its effects .
Comparison with Similar Compounds
- Tert-butyl 3-(pentylamino)piperidine-1-carboxylate
- Tert-butyl 3-(cyclopropylamino)piperidine-1-carboxylate
- Tert-butyl 4-(3-cyanophenyl)piperidine-1-carboxylate
Comparison: Tert-butyl 3-(cyclobutylamino)piperidine-1-carboxylate is unique due to the presence of the cyclobutylamino group, which imparts distinct steric and electronic properties compared to its analogs.
Properties
IUPAC Name |
tert-butyl 3-(cyclobutylamino)piperidine-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-9-5-8-12(10-16)15-11-6-4-7-11/h11-12,15H,4-10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHQFNPWOLJWBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NC2CCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30669720 | |
Record name | tert-Butyl 3-(cyclobutylamino)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30669720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1002359-87-6 | |
Record name | tert-Butyl 3-(cyclobutylamino)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30669720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.